PEG 20 cetostearyl ether

Beschreibung

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-14...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-15...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-16...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-24...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-25...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-30...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-45...

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Ceteth-5...

Non-ionic surfactant of the polyethylene glycol family. It is used as a solubilizer and emulsifying agent in foods, cosmetics, and pharmaceuticals, often as an ointment base, and also as a research tool.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMKTBGFQGKQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

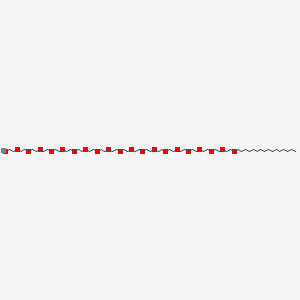

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H114O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046708 | |

| Record name | Polyethylene glycol (20) hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1123.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cetomacrogol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12872 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9004-95-9 | |

| Record name | Cetomacrogol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecan- l-ol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Stability of PEG 20 Cetostearyl Ether (Ceteareth-20)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 20 cetostearyl ether, commercially known as Ceteareth-20, is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical and cosmetic industries.[1][2] It is the polyethylene glycol ether of cetearyl alcohol, conforming to the general structure R(OCH₂CH₂)nOH, where 'R' represents the cetyl/stearyl alcohol moiety and 'n' has an average value of 20.[3] Its primary function is to stabilize oil-in-water emulsions, ensuring the uniform dispersion of immiscible phases.[1][2] The stability of Ceteareth-20 is a critical parameter that can influence the shelf-life, efficacy, and safety of the final product. This technical guide provides a comprehensive overview of the physical and chemical stability of Ceteareth-20, including its degradation pathways, stability under various stress conditions, and appropriate analytical methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of Ceteareth-20 is presented in Table 1.

Table 1: Physicochemical Properties of Ceteareth-20

| Property | Value | Reference(s) |

| Appearance | White, waxy solid or flakes | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| HLB Value | Approximately 15-17 | [4] |

| Melting Point | 40-46 °C | [5] |

| pH (1% solution) | 6.0 - 7.5 | [6] |

Chemical Stability and Degradation Pathways

Ceteareth-20 is generally stable under normal storage conditions, kept in a tightly closed container in a cool, dry place, and protected from sunlight.[6] However, it is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.

Hydrolytic Degradation

The ether linkages in the polyoxyethylene chain of Ceteareth-20 are generally stable to hydrolysis.[7] However, under strongly acidic or basic conditions, cleavage of these ether bonds can occur, particularly at elevated temperatures.[8] This degradation pathway is generally slower compared to the hydrolysis of ester-containing surfactants.

The proposed hydrolytic degradation pathway involves the cleavage of the ether bonds, leading to the formation of smaller polyethylene glycol (PEG) chains, cetearyl alcohol, and ultimately, ethylene glycol.

Oxidative Degradation

The polyoxyethylene chain of Ceteareth-20 is susceptible to autoxidation, a process that can be initiated by heat, light, or the presence of transition metal ions.[3] This degradation pathway is of significant concern as it can lead to the formation of various byproducts, including peroxides, formaldehyde, and formic acid, which can be reactive and potentially compromise the stability and safety of the final product.[9]

Oxidative degradation is a free-radical chain reaction involving initiation, propagation, and termination steps. The process can lead to chain scission of the PEG moiety, resulting in a variety of smaller, oxygenated molecules.

Stability Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11] The following sections summarize the expected stability of Ceteareth-20 under various stress conditions. The quantitative data presented in the tables are illustrative and represent typical degradation profiles for ethoxylated fatty alcohols. Actual degradation rates will depend on the specific conditions and the formulation matrix.

Hydrolytic Stability

Table 2: Illustrative Hydrolytic Degradation of Ceteareth-20

| Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradants |

| 0.1 M HCl, 60°C | 24 | 5 - 10 | Shorter chain PEGs, Cetearyl alcohol |

| 72 | 15 - 25 | Shorter chain PEGs, Cetearyl alcohol | |

| 0.1 M NaOH, 60°C | 24 | 8 - 15 | Shorter chain PEGs, Cetearyl alcohol |

| 72 | 20 - 35 | Shorter chain PEGs, Cetearyl alcohol |

Oxidative Stability

Table 3: Illustrative Oxidative Degradation of Ceteareth-20

| Condition | Time (hours) | % Degradation (Illustrative) | Primary Degradants |

| 3% H₂O₂, RT | 24 | 10 - 20 | Peroxides, Formaldehyde, Formic Acid |

| 72 | 25 - 40 | Peroxides, Formaldehyde, Formic Acid |

Photostability

According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[12][13] Ceteareth-20, like other polyoxyethylene compounds, can undergo photodegradation, which often proceeds via an oxidative mechanism.

Table 4: Illustrative Photodegradation of Ceteareth-20

| Condition (ICH Q1B) | % Degradation (Illustrative) | Primary Degradants |

| ≥ 1.2 million lux hours (visible) | 5 - 15 | Oxidative degradation products |

| ≥ 200 watt hours/m² (UVA) | 10 - 25 | Oxidative degradation products |

Thermal Stability

Thermal degradation can occur at elevated temperatures, leading to both oxidative and non-oxidative decomposition.

Table 5: Illustrative Thermal Degradation of Ceteareth-20

| Condition | % Degradation (Illustrative) | Degradation Products |

| 80°C, 7 days | 5 - 10 | Oxidative and pyrolytic products |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following sections outline key experimental protocols for assessing the stability of Ceteareth-20.

Forced Degradation Study Workflow

Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is crucial for separating and quantifying the intact Ceteareth-20 from its degradation products.[14]

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection for the quantification of Ceteareth-20 and its degradation products.

Chromatographic Conditions (A starting point for method development):

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute both the polar degradation products and the more hydrophobic parent compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

UV/Vis Detector (e.g., at a low wavelength like 210 nm, as Ceteareth-20 lacks a strong chromophore)

-

Mass Spectrometer (e.g., ESI in positive ion mode) for identification of degradation products.

-

Sample Preparation:

-

Prepare a stock solution of Ceteareth-20 in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For stressed samples, neutralize the solution if necessary (for acid/base hydrolysis) before dilution to the appropriate concentration.

Method Validation (as per ICH Q2(R1) guidelines): The method should be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

Objective: To identify and quantify volatile degradation products such as formaldehyde.

Methodology:

-

Derivatization: Volatile aldehydes and ketones can be derivatized to improve their detection. For example, formaldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).[15][16]

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized compounds.

-

-

MS Detection: Mass spectra are used to identify the individual components.

Thermal Analysis (TGA/DSC)

Objective: To assess the thermal stability and decomposition profile of Ceteareth-20.[17][18]

Thermogravimetric Analysis (TGA):

-

Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Procedure: A small amount of Ceteareth-20 is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The resulting thermogram shows the temperatures at which weight loss occurs, indicating decomposition.[19]

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Procedure: A sample of Ceteareth-20 is heated or cooled in a DSC instrument. The resulting thermogram can show endothermic events (like melting) and exothermic events (like decomposition).[19]

Compatibility Studies

The compatibility of Ceteareth-20 with other excipients and active pharmaceutical ingredients (APIs) is crucial for formulation development.[20][21] Incompatibility can lead to physical changes (e.g., phase separation in emulsions) or chemical degradation.

Logical Flow for Compatibility Assessment

Experimental Protocol for Compatibility Studies:

-

Prepare binary mixtures of Ceteareth-20 with the selected API or excipient, typically in a 1:1 ratio.

-

Prepare ternary mixtures by adding a small amount of water (e.g., 5-10%) to the binary mixtures to simulate the effect of moisture.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analyze the samples at regular intervals using techniques such as visual observation, HPLC (to check for the appearance of new peaks or a decrease in the main peak), and DSC (to observe changes in thermal behavior).

Conclusion

This compound is a chemically stable excipient under recommended storage conditions. However, it is susceptible to hydrolytic degradation in the presence of strong acids and bases and to oxidative degradation, which can be initiated by heat, light, and oxidizing agents. A thorough understanding of its stability profile is essential for the development of robust and safe pharmaceutical and cosmetic formulations. The implementation of comprehensive forced degradation studies and the use of validated stability-indicating analytical methods are critical for ensuring product quality and regulatory compliance.

References

- 1. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]

- 2. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]

- 3. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. avenalab.com [avenalab.com]

- 7. Polyoxyethylene Alkyl Ethers | Cosmetic Ingredients Guide [ci.guide]

- 8. Penetration of hydrogen peroxide and degradation rate of different bleaching products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. azom.com [azom.com]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 20. veeprho.com [veeprho.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight and Polydispersity of PEG 20 Cetostearyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of PEG 20 cetostearyl ether, a non-ionic surfactant widely used as an emulsifier and solubilizer in pharmaceutical and cosmetic formulations. Understanding these key physicochemical properties is crucial for formulation development, stability testing, and ensuring product performance.

Core Concepts: Molecular Weight and Polydispersity

This compound, also known as Ceteareth-20, is a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols. The "20" in its name denotes the average number of ethylene oxide repeating units in the polyethylene glycol chain. As a polymer, it does not have a single molecular weight but rather a distribution of molecular weights.

Molecular Weight (MW): For a polymeric substance like this compound, the molecular weight is an average value. Different types of molecular weight averages are used, with the most common being the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). A reported molecular weight for this compound is approximately 1123.5 g/mol [1]. Another source indicates a molecular weight of 1123.49 g/mol [2].

Polydispersity Index (PDI): The polydispersity index (PDI), or dispersity (Đ), is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn)[3][4].

PDI = Mw / Mn

A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0[5][6]. A lower PDI signifies a narrower molecular weight distribution, which can be critical for the consistency and performance of pharmaceutical formulations[6]. For polyethylene glycols (PEGs) used in pharmaceutical applications, a PDI in the range of 1.01 to 1.2 is often desired[6].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Average Molecular Weight | ~1123.5 g/mol | [1] |

| Average Number of Ethylene Oxide Units | 20 | [7][8] |

Experimental Protocols for Characterization

The determination of molecular weight and polydispersity of this compound is typically achieved through size-exclusion chromatography (SEC) or mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

Determination of Molecular Weight and Polydispersity by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. It is a widely used technique for determining the molecular weight distribution and consequently the PDI of polymers[3][9].

Methodology:

-

System Preparation: An HPLC system equipped with an isocratic pump, an autosampler, a column oven, and a differential refractive index (dRI) detector is used. The dRI detector is commonly used for polymers like PEGs that lack a UV chromophore[9][10].

-

Column Selection: One or more SEC columns packed with porous particles are selected based on the expected molecular weight range of the sample. For PEG analysis, columns such as those with a polystyrene-divinylbenzene stationary phase are often employed[11].

-

Mobile Phase: A suitable solvent in which the polymer is soluble and that does not interact with the stationary phase is chosen. For polyethylene glycol ethers, tetrahydrofuran (THF) or aqueous mobile phases can be used[11][12].

-

Calibration: The system is calibrated using a series of well-characterized, narrow-PDI polymer standards (e.g., polyethylene glycol or polystyrene standards) with known molecular weights[12]. A calibration curve of log(MW) versus retention time is generated.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Analysis: The sample solution is injected into the SEC system. As the sample passes through the column, larger molecules elute first, followed by smaller molecules.

-

Data Analysis: The elution profile is recorded by the dRI detector. The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) are then calculated from the distribution data.

Determination of Molecular Weight by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of polymers. It can provide detailed information about the molecular weight of individual polymer chains, allowing for the determination of the repeat unit and end groups[13][14].

Methodology:

-

Sample and Matrix Preparation:

-

A solution of the this compound sample is prepared in a suitable solvent (e.g., water or ethanol).

-

A matrix solution is prepared. A common matrix for PEG analysis is 2,5-dihydroxybenzoic acid (DHB)[15].

-

A cationizing agent, such as sodium trifluoroacetate (NaTFA), may be added to promote the formation of sodiated ions, which are often more stable and easier to detect for PEGs[13][15].

-

-

Target Plate Spotting: The sample solution, matrix solution, and cationizing agent are mixed and a small volume of the mixture is spotted onto a MALDI target plate and allowed to air dry, allowing the analyte to co-crystallize with the matrix.

-

Mass Spectrometry Analysis:

-

The target plate is inserted into the MALDI-TOF mass spectrometer.

-

A pulsed laser is directed at the sample spot, causing desorption and ionization of the analyte molecules.

-

The ionized molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the ions.

-

-

Data Analysis: The resulting mass spectrum shows a distribution of peaks, with each peak corresponding to a polymer chain of a specific length (i.e., a different number of ethylene oxide units). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (44 Da for ethylene oxide). From the spectrum, the molecular weight distribution can be determined, and the average molecular weights (Mn and Mw) and PDI can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

References

- 1. Polyethylene Glycol PEG 8000 [senrial-chem.com]

- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 3. chempep.com [chempep.com]

- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 5. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]

- 8. oryskincare.com [oryskincare.com]

- 9. epa.gov [epa.gov]

- 10. lcms.cz [lcms.cz]

- 11. waters.com [waters.com]

- 12. bath.ac.uk [bath.ac.uk]

- 13. scielo.br [scielo.br]

- 14. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry | MDPI [mdpi.com]

- 15. US20100126866A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]

Self-Assembly of PEG 20 Cetostearyl Ether in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 20 cetostearyl ether, known by various names including Polyoxyl 20 cetostearyl ether and Ceteareth-20, is a non-ionic surfactant of the polyoxyethylene alkyl ether class.[1][2][3] It is synthesized through the ethoxylation of a mixture of cetyl (C16) and stearyl (C18) alcohols, resulting in a molecule with a hydrophobic alkyl tail and a hydrophilic polyethylene glycol (PEG) head, typically with an average of 20 ethylene oxide units.[4][5] This amphiphilic nature drives its self-assembly in aqueous solutions to form organized structures, primarily micelles, above a certain concentration known as the Critical Micelle Concentration (CMC).[1]

The self-assembly behavior of this compound is of significant interest in pharmaceutical sciences and drug development. The resulting micelles can act as nanocarriers to solubilize poorly water-soluble drugs, enhance their stability, and modify their release profiles.[6][7] Understanding the fundamental physicochemical properties that govern its self-assembly—such as the CMC, micelle size (aggregation number and hydrodynamic radius), and the thermodynamics of micellization—is crucial for the rational design of effective drug delivery systems.

This technical guide provides an in-depth overview of the self-assembly of this compound in aqueous solutions. It details the experimental protocols for characterizing its micellar properties and presents illustrative quantitative data from closely related non-ionic surfactants to provide a comparative context.

Physicochemical Properties and Self-Assembly

The self-assembly of this compound is primarily driven by the hydrophobic effect. In an aqueous environment, the hydrophobic C16-18 alkyl chains are shielded from water by aggregating to form the core of the micelle, while the hydrophilic PEG chains form a hydrated corona at the micelle-water interface.[1] This process is thermodynamically favorable and occurs spontaneously above the CMC.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the minimum surfactant concentration required for micelle formation.[8] For non-ionic surfactants like this compound, the CMC is influenced by the lengths of both the hydrophobic tail and the hydrophilic headgroup. Generally, a longer alkyl chain (increased hydrophobicity) leads to a lower CMC, while a longer polyoxyethylene chain (increased hydrophilicity) results in a higher CMC.[9]

Micelle Aggregation Number and Size

The aggregation number (Nagg) refers to the average number of surfactant molecules in a single micelle.[3] This, along with the degree of hydration of the PEG chains, determines the overall size of the micelle, often expressed as the hydrodynamic radius (Rh).[10] These parameters are critical for applications such as drug delivery, as they dictate the loading capacity and in vivo fate of the micellar carriers.

Thermodynamics of Micellization

The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the enthalpy (ΔH°m) and entropy (ΔS°m) of the process.[11] For many non-ionic surfactants, micellization is an entropy-driven process at lower temperatures, largely due to the hydrophobic effect and the release of structured water molecules from around the surfactant tails.[12]

Quantitative Data on Self-Assembly of Polyoxyethylene Alkyl Ethers

Table 1: Critical Micelle Concentration (CMC) of Selected CnEm Surfactants in Water

| Surfactant (CnEm) | Alkyl Chain (n) | PEG Chain (m) | Temperature (°C) | CMC (M) |

|---|---|---|---|---|

| C12E8 (Brij L23) | 12 | 8 | 25 | ~ 9.0 x 10⁻⁵ |

| C16E10 (Brij 56) | 16 | 10 | 25 | ~ 2.0 x 10⁻⁶ |

| C18E10 (Brij 76) | 18 | 10 | 25 | ~ 1.0 x 10⁻⁶ |

| C12E23 (Brij L23) | 12 | 23 | 25 | ~ 1.0 x 10⁻⁴ |

| C18E20 (Brij 78) | 18 | 20 | 25 | ~ 3.5 x 10⁻⁶ |

Note: Data is compiled and approximated from various sources for illustrative purposes.

Table 2: Aggregation Number (Nagg) and Hydrodynamic Radius (Rh) of Selected CnEm Micelles

| Surfactant (CnEm) | Temperature (°C) | Nagg | Rh (nm) |

|---|---|---|---|

| C12E8 | 25 | ~ 120 | ~ 4-5 |

| C16E20 | 25 | ~ 70-80 | ~ 5-7 |

| C18E20 | 25 | ~ 60-70 | ~ 6-8 |

Note: Data is compiled and approximated from various sources. Nagg and Rh are dependent on concentration and temperature.[3][9]

Table 3: Thermodynamic Parameters of Micellization for a Representative Non-ionic Surfactant (e.g., C12E6)

| Thermodynamic Parameter | Typical Value at 25°C |

|---|---|

| ΔG°m (kJ/mol) | -25 to -35 |

| ΔH°m (kJ/mol) | +2 to +10 (can become exothermic at higher temps) |

| ΔS°m (J/mol·K) | +100 to +150 |

Note: Values are illustrative for a typical polyoxyethylene alkyl ether and show the entropy-driven nature of micellization at this temperature.[11]

Experimental Protocols

Accurate characterization of the self-assembly of this compound requires a suite of experimental techniques. The following section details the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Above the CMC, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the break point in a plot of surface tension versus the logarithm of surfactant concentration.[13]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in high-purity water. A series of dilutions are then prepared from the stock solution, covering a concentration range that brackets the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used.

-

Measurement: The surface tension of each dilution is measured at a constant temperature.

-

Data Analysis: Plot surface tension (γ) versus the logarithm of the concentration (log C). The plot will typically show two linear regions. The intersection of the regression lines for these two regions corresponds to the CMC.[13]

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[12]

Methodology:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations. A small, constant amount of a pyrene stock solution (in a volatile solvent like acetone or ethanol) is added to each solution. The final pyrene concentration should be very low (e.g., ~10⁻⁶ M) to avoid excimer formation.

-

Instrumentation: A fluorescence spectrophotometer is used.

-

Measurement: The fluorescence emission spectra are recorded (typically from 350 to 450 nm) with an excitation wavelength of around 334 nm.[12]

-

Data Analysis: The intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) peaks are recorded for each concentration. The I₁/I₃ ratio is plotted against the logarithm of the surfactant concentration. The data is often fitted to a sigmoidal curve, and the CMC is taken from the point of maximum slope change.[12]

Determination of Micelle Size and Aggregation Number

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution.[14] The rate of these fluctuations is related to the translational diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[15]

Methodology:

-

Sample Preparation: Prepare surfactant solutions at concentrations well above the CMC. The solutions must be filtered through a small-pore-size filter (e.g., 0.22 µm) into a clean cuvette to remove dust and other large aggregates.[15]

-

Instrumentation: A DLS instrument equipped with a laser and a correlator is used.

-

Measurement: The sample is placed in the instrument and allowed to equilibrate to the desired temperature. The instrument measures the correlation function of the scattered light intensity fluctuations.

-

Data Analysis: The software calculates the diffusion coefficient and subsequently the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.[14]

Principle: This method is used to determine the aggregation number (Nagg). It involves a fluorescent probe that resides within the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence follows Poisson statistics, which relates the quenching efficiency to the concentration of micelles.

Methodology:

-

Reagents: A fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., cetylpyridinium chloride) are used.

-

Solution Preparation: A series of surfactant solutions above the CMC are prepared, each containing a constant concentration of the fluorescent probe. Varying amounts of the quencher are added to this series.

-

Measurement: The fluorescence intensity of the probe is measured in the absence (I₀) and presence (I) of the quencher.

-

Data Analysis: According to the model developed by Turro and Yekta, a plot of ln(I₀/I) versus the quencher concentration yields a straight line. The aggregation number (Nagg) can be calculated from the slope of this line and the known concentrations of the surfactant and the CMC.[16]

Determination of Thermodynamic Parameters of Micellization

Principle: Calorimetric methods directly measure the heat changes associated with micelle formation or dissociation.[17]

-

ITC: A concentrated surfactant solution is titrated into water (or a dilute surfactant solution). The heat released or absorbed upon each injection is measured. Below the CMC, the heat change corresponds to the dilution of monomers. As micelles form, the heat change reflects the enthalpy of micellization (ΔH°m).[18]

-

DSC: The heat capacity of surfactant solutions at various concentrations is measured as a function of temperature. Changes in heat capacity can be related to the thermodynamics of micellization.[17]

Methodology (ITC):

-

Sample Preparation: A dilute surfactant solution (below the CMC) is placed in the sample cell, and a concentrated surfactant solution (well above the CMC) is loaded into the injection syringe.

-

Instrumentation: An isothermal titration calorimeter is used.

-

Measurement: The concentrated solution is injected stepwise into the cell at a constant temperature. The instrument measures the heat change after each injection.

-

Data Analysis: The resulting thermogram (heat change per injection versus concentration) is integrated and fitted to a suitable binding model to extract the CMC and the enthalpy of micellization (ΔH°m). The Gibbs free energy (ΔG°m) can be calculated from the CMC, and the entropy (ΔS°m) can then be determined using the Gibbs-Helmholtz equation (ΔG°m = ΔH°m - TΔS°m).[18]

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for CMC Determination

Caption: Workflow for CMC determination by surface tension and fluorescence.

Experimental Workflow for Micelle Size Analysis

Caption: Workflow for micelle size determination by Dynamic Light Scattering.

Logical Relationship of Thermodynamic Parameters in Micellization

Caption: Relationship between thermodynamic parameters of micellization.

Conclusion

This compound is a versatile non-ionic surfactant whose utility in pharmaceutical formulations is intrinsically linked to its self-assembly behavior in aqueous media. A thorough characterization of its CMC, micelle size, and thermodynamic properties is essential for optimizing its performance as a solubilizing agent and drug delivery vehicle. While specific quantitative data for this excipient remains sparse in public literature, a robust understanding can be achieved by applying the detailed experimental protocols outlined in this guide and by drawing comparisons with structurally similar polyoxyethylene alkyl ethers. The methodologies and illustrative data presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate and harness the self-assembly properties of this compound for advanced pharmaceutical applications.

References

- 1. CETEARETH-20 - Ataman Kimya [atamanchemicals.com]

- 2. Ceteareth-20 (Explained + Products) [incidecoder.com]

- 3. Ceteareth-20 - PCC Group Product Portal [products.pcc.eu]

- 4. CETEARETH 20 - Ataman Kimya [atamanchemicals.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. Polyoxyl 20 Cetostearyl Ether [drugfuture.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. scispace.com [scispace.com]

- 9. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. globaljournals.org [globaljournals.org]

- 15. avenalab.com [avenalab.com]

- 16. series.publisso.de [series.publisso.de]

- 17. Ceteareth-12 - PCC Group Product Portal [products.pcc.eu]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PEG 20 Cetostearyl Ether in Nanoemulsion Formulation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Polyethylene Glycol (PEG) 20 cetostearyl ether, also known as Ceteareth-20, in the formulation of nanoemulsions for topical and transdermal drug delivery. Detailed protocols for formulation, characterization, and in vitro evaluation are provided to guide researchers in this field.

Introduction

PEG 20 cetostearyl ether is a non-ionic surfactant widely employed in the pharmaceutical and cosmetic industries as an emulsifying agent to create stable oil-in-water (O/W) emulsions.[1] Its ability to form small, stable droplets and enhance the permeation of active pharmaceutical ingredients (APIs) through the skin makes it a valuable excipient for developing nanoemulsion-based drug delivery systems.[1] Nanoemulsions, with their droplet size in the nanometer range, offer several advantages for drug delivery, including increased drug solubility, improved bioavailability, and enhanced penetration through the stratum corneum.

Key Properties of this compound (Ceteareth-20)

| Property | Value/Description | Reference |

| Chemical Name | Polyoxyethylene (20) cetostearyl ether | [1] |

| Synonyms | Ceteareth-20, Emulgin B2 | [1] |

| Appearance | White, waxy solid | [1] |

| Solubility | Soluble in water and alcohol | |

| HLB Value | Approximately 15-17 | |

| Function | O/W emulsifier, solubilizing agent, permeation enhancer | [1] |

Quantitative Data from Formulation Studies

The following table summarizes the formulation composition and physicochemical characteristics of a glycyrrhetic acid (GA)-loaded nanoemulsion utilizing this compound as a surfactant. This data is based on a study by Puglia et al. (2009).[1]

| Formulation Component | Concentration (% w/w) |

| Glycyrrhetic Acid (API) | 0.5 |

| Dicaprylyl Carbonate (Oil Phase) | 10.0 |

| This compound (Surfactant) | 10.0 |

| Glyceryl Stearate/Ceteareth-20/Ceteareth-12/Cetearyl Alcohol/Cetyl Palmitate (Co-emulsifier) | 5.0 |

| Ethoxydiglycol (Co-surfactant/Solvent) | 5.0 |

| Deionized Water | 69.5 |

| Physicochemical Parameter | Value | Reference |

| Droplet Size | 180 - 240 nm | [1] |

| Polydispersity Index (PDI) | Not Reported | |

| Zeta Potential | Not Reported | |

| Drug Loading (%) | Not Reported | |

| Encapsulation Efficiency (%) | Not Reported |

Note: The lack of reported data for PDI, zeta potential, drug loading, and encapsulation efficiency highlights a gap in the literature for nanoemulsions specifically formulated with this compound. Researchers are encouraged to characterize these parameters in their own studies.

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using the Phase Inversion Temperature (PIT) Method

This protocol is adapted from the methodology described by Puglia et al. (2009) for the preparation of a glycyrrhetic acid nanoemulsion.[1]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Oil Phase (e.g., Dicaprylyl Carbonate)

-

This compound (Ceteareth-20)

-

Co-emulsifier (e.g., a mixture of glyceryl stearate, other ceteareths, and fatty alcohols)

-

Co-surfactant/Solvent (e.g., Ethoxydiglycol)

-

Deionized Water

-

Heating magnetic stirrer

-

Water bath

Procedure:

-

Oil Phase Preparation: In a beaker, combine the oil phase, this compound, and the co-emulsifier.

-

Drug Incorporation: Add the desired amount of the API to the oil phase mixture.

-

Heating: Gently heat the mixture to 70-80 °C on a heating magnetic stirrer while stirring until all components are melted and a clear, homogenous solution is formed.

-

Aqueous Phase Preparation: In a separate beaker, heat the deionized water and the co-surfactant/solvent to the same temperature (70-80 °C).

-

Emulsification: Slowly add the hot aqueous phase to the hot oil phase under continuous stirring.

-

Phase Inversion: Continue stirring and heating. The mixture will become turbid and then clear again as the phase inversion temperature is reached and surpassed.

-

Cooling and Nanoemulsion Formation: Remove the beaker from the heat and allow it to cool down to room temperature under continuous stirring. The nanoemulsion will form spontaneously as the temperature decreases.

Protocol 2: Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to 25 °C.

-

Perform the measurement in triplicate to obtain the average droplet size (Z-average) and the PDI.

-

2. Zeta Potential Measurement:

-

Instrument: DLS instrument with a zeta potential measurement cell.

-

Procedure:

-

Dilute the nanoemulsion sample with deionized water.

-

Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are present.

-

Equilibrate the sample to 25 °C.

-

Perform the measurement in triplicate to determine the surface charge of the nanoemulsion droplets.

-

3. Determination of Drug Loading and Encapsulation Efficiency:

-

Procedure:

-

Total Drug Content: Accurately weigh a known amount of the nanoemulsion and dissolve it in a suitable solvent that dissolves both the oil and aqueous phases (e.g., methanol, ethanol). Quantify the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Free Drug Content: Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultrafiltration or centrifugation using a filter with a molecular weight cutoff that allows the free drug to pass through while retaining the nanoemulsion droplets. Quantify the drug concentration in the filtrate/supernatant.

-

Calculations:

-

Drug Loading (%) = (Mass of drug in nanoemulsion / Total mass of nanoemulsion) x 100

-

Encapsulation Efficiency (%) = [(Total drug content - Free drug content) / Total drug content] x 100

-

-

Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells

Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., cellulose acetate, polysulfone) or excised animal/human skin

-

Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions)

-

Magnetic stirrer

-

Water bath maintained at 32 ± 0.5 °C (to mimic skin surface temperature)

-

Syringes and collection vials

Procedure:

-

Membrane Preparation: Hydrate the synthetic membrane or prepare the excised skin according to established protocols.

-

Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

-

Receptor Medium: Fill the receptor compartment with the pre-warmed and de-gassed receptor medium. Place a small magnetic stir bar in the receptor compartment.

-

Equilibration: Place the assembled cells in the water bath and allow them to equilibrate for at least 30 minutes.

-

Sample Application: Apply a known quantity of the drug-loaded nanoemulsion to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Signaling Pathways in Skin Permeation

The exact signaling pathways modulated by this compound-containing nanoemulsions to enhance drug delivery are not yet fully elucidated. However, the mechanism of skin permeation by nanoemulsions is generally understood to involve several interconnected processes. The small droplet size of nanoemulsions provides a large surface area for contact with the stratum corneum, facilitating drug partitioning. The surfactant and oil components can act as permeation enhancers by fluidizing the lipid bilayers of the stratum corneum, thereby increasing drug diffusivity. It is hypothesized that this disruption of the skin barrier may trigger cellular responses in the underlying viable epidermis, although specific signaling cascade involvement requires further investigation.

Conclusion

This compound is a promising surfactant for the formulation of nanoemulsions for drug delivery applications, particularly for topical and transdermal routes. The provided protocols offer a framework for the development and evaluation of such systems. Further research is warranted to fully characterize nanoemulsions formulated with this compound and to elucidate the specific molecular mechanisms and signaling pathways involved in their skin permeation enhancement effects.

References

Application Notes and Protocols for PEG 20 Cetostearyl Ether in Oil-in-Water Pharmaceutical Creams

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of PEG 20 cetostearyl ether as a primary emulsifying agent in the formulation of oil-in-water (O/W) pharmaceutical creams. This document outlines the material's properties, provides detailed experimental protocols for cream formulation and evaluation, and presents data on the impact of its concentration on the physicochemical properties of the final product.

Introduction to this compound

This compound, also known as Ceteareth-20, is a non-ionic surfactant belonging to the polyethylene glycol ether family of cetearyl alcohol.[1] It is a widely used oil-in-water emulsifier in the pharmaceutical and cosmetic industries due to its excellent emulsifying and stabilizing properties.[2][3] Its chemical structure consists of a hydrophobic cetostearyl alcohol backbone and a hydrophilic polyethylene glycol chain, providing it with an amphipathic nature essential for reducing the interfacial tension between oil and water phases.

Key Properties:

-

Appearance: White, waxy solid[1]

-

HLB Value: Approximately 15-17, making it highly suitable for O/W emulsions.

-

Solubility: Soluble in water and alcohol.[1]

-

Functionality: Besides being a primary emulsifier, it also acts as a solubilizing agent, and depending on the formulation, can contribute to the viscosity of the cream.[2]

Quantitative Data Summary

The concentration of this compound significantly influences the physical characteristics of an O/W cream. The following tables summarize the expected impact of varying its concentration in a model pharmaceutical cream formulation.

Table 1: Effect of this compound Concentration on Cream Viscosity

| Concentration of this compound (% w/w) | Viscosity (cP) at 25°C (Spindle No. 4, 10 rpm) | Observations |

| 1.0 | 8,000 - 12,000 | Low viscosity, lotion-like consistency. |

| 2.5 | 20,000 - 30,000 | Moderate viscosity, easily spreadable cream. |

| 5.0 | 45,000 - 60,000 | High viscosity, thick cream consistency. |

Table 2: Effect of this compound Concentration on Oil Droplet Size

| Concentration of this compound (% w/w) | Mean Oil Droplet Diameter (µm) | Polydispersity Index (PDI) |

| 1.0 | 5.0 - 8.0 | < 0.5 |

| 2.5 | 2.0 - 4.0 | < 0.3 |

| 5.0 | 0.5 - 1.5 | < 0.2 |

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of a model O/W pharmaceutical cream using this compound as the emulsifying agent.

Preparation of Oil-in-Water (O/W) Cream

This protocol outlines the steps for preparing a stable O/W cream.

Materials:

-

Oil Phase:

-

Cetostearyl Alcohol: 10.0% w/w

-

White Soft Paraffin: 15.0% w/w

-

Liquid Paraffin: 5.0% w/w

-

This compound: 2.5% w/w (example concentration)

-

-

Aqueous Phase:

-

Propylene Glycol: 5.0% w/w

-

Preservative (e.g., Phenoxyethanol): 0.5% w/w

-

Purified Water: q.s. to 100% w/w

-

Equipment:

-

Two separate beakers

-

Water bath or heating mantle

-

Homogenizer (e.g., rotor-stator homogenizer)

-

Overhead stirrer

-

Weighing balance

-

Thermometer

Procedure:

-

Phase Preparation:

-

Oil Phase: Weigh and combine all the oil phase ingredients (Cetostearyl Alcohol, White Soft Paraffin, Liquid Paraffin, and this compound) in a beaker.

-

Aqueous Phase: In a separate beaker, weigh and combine the aqueous phase ingredients (Propylene Glycol, Preservative, and Purified Water).

-

-

Heating:

-

Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath. Stir both phases gently until all components are melted and uniform.

-

-

Emulsification:

-

Slowly add the hot aqueous phase to the hot oil phase while stirring continuously with an overhead stirrer at a moderate speed (e.g., 200 RPM).

-

-

Homogenization:

-

Immediately subject the coarse emulsion to homogenization at a high speed (e.g., 5000 RPM) for 5-10 minutes until a uniform, white emulsion is formed.[4]

-

-

Cooling:

-

Allow the emulsion to cool down gradually to room temperature while stirring at a low speed (e.g., 100 RPM).

-

-

Final Product:

-

Once cooled, the cream is ready for packaging and further evaluation.

-

Caption: Workflow for the preparation of an oil-in-water pharmaceutical cream.

Accelerated Stability Testing

This protocol is designed to assess the physical stability of the formulated cream under stressed conditions.

Equipment:

-

Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Refrigerator (2-8°C)

-

Freezer (-10°C to -20°C)

-

Centrifuge

Procedure:

-

Sample Preparation: Fill the cream into inert, airtight containers.

-

Initial Evaluation (Time 0): Before starting the stability study, evaluate the initial characteristics of the cream:

-

Appearance (color, homogeneity, phase separation)

-

pH

-

Viscosity

-

Particle size of the dispersed oil phase

-

-

Storage Conditions: Store the samples under the following conditions:

-

Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 3, and 6 months for accelerated studies). For freeze-thaw cycling, evaluation is performed after the completion of the cycles.

-

Centrifugation Test:

-

Centrifuge a sample of the cream at 3000-5000 RPM for 15-30 minutes.

-

Observe for any signs of phase separation, creaming, or cracking.

-

Caption: Protocol for accelerated stability testing of pharmaceutical creams.

Viscosity Measurement

This protocol describes the method for determining the viscosity of the cream using a rotational viscometer.

Equipment:

-

Brookfield viscometer or equivalent rotational viscometer.[6][7]

-

Appropriate spindle (e.g., T-bar or disc spindle for semi-solids).[6]

-

Sample container.

-

Water bath for temperature control.

Procedure:

-

Sample Preparation: Place an adequate amount of the cream in a sample container, ensuring there are no air bubbles.

-

Temperature Equilibration: Allow the sample to equilibrate to a constant temperature (e.g., 25°C) using a water bath.

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed. For a thick cream, a T-bar spindle with a low rotational speed (e.g., 10 rpm) is often suitable.

-

Attach the spindle to the viscometer.

-

-

Measurement:

-

Lower the rotating spindle into the center of the cream sample until it reaches the immersion mark.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP).

-

-

Data Analysis: Take multiple readings and calculate the average viscosity.

Particle Size Analysis

This protocol details the determination of the oil droplet size distribution in the O/W cream using dynamic light scattering (DLS) or laser diffraction.

Equipment:

-

Dynamic Light Scattering (DLS) instrument or Laser Diffraction Particle Size Analyzer.

-

Sample dispersion unit.

-

Deionized water (for sample dilution).

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the cream.

-

Disperse the cream in a suitable solvent in which the oil is insoluble (e.g., deionized water) to achieve an appropriate sample concentration for the instrument. Gentle agitation may be required to ensure a homogenous dispersion without causing further emulsification or droplet coalescence.

-

-

Instrument Setup:

-

Set the instrument parameters, including the refractive index of the dispersed phase (oil) and the continuous phase (water).

-

-

Measurement:

-

Introduce the dispersed sample into the instrument's measurement cell.

-

Perform the measurement according to the instrument's operating procedure.

-

-

Data Analysis:

-

The instrument's software will generate a particle size distribution report, including the mean droplet diameter and the polydispersity index (PDI).

-

References

- 1. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]

- 2. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOP for Freeze-Thaw Stability Testing for Creams – SOP Guide for Pharma [pharmasop.in]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. microchemlab.com [microchemlab.com]

- 6. brookfieldengineering.com [brookfieldengineering.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for PEG 20 Cetostearyl Ether in the Preparation of Stable Colloidal Dispersions

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG 20 cetostearyl ether, also known as Ceteareth-20, is a non-ionic surfactant and a polyethylene glycol ether of a mixture of cetyl and stearyl alcohols.[1][2] Its chemical structure includes a hydrophobic cetostearyl alcohol backbone and a hydrophilic polyethylene glycol chain, making it an effective oil-in-water emulsifier.[3][4] With a high hydro-phile-lipophile balance (HLB) value, typically around 15.3 to 15.5, this compound is particularly well-suited for the preparation of stable oil-in-water (O/W) nanoemulsions and other colloidal dispersions.[3][5] These systems are of significant interest in the pharmaceutical and cosmetic industries for enhancing the solubility, stability, and bioavailability of active ingredients.[1][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of stable colloidal dispersions, such as nanoemulsions.

Mechanism of Stabilization

This compound stabilizes colloidal dispersions primarily through a steric hindrance mechanism. The hydrophobic cetostearyl portion of the molecule adsorbs onto the surface of the oil droplets, while the long, hydrophilic polyethylene glycol (PEG) chains extend into the continuous aqueous phase. These PEG chains create a hydrated layer around the droplets, which forms a physical barrier that prevents the droplets from coalescing. This steric stabilization is a powerful mechanism for maintaining the long-term stability of colloidal systems.

Application: Preparation of a Stable Oil-in-Water (O/W) Nanoemulsion

This section outlines a protocol for the preparation of a stable O/W nanoemulsion using this compound as the primary emulsifier. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[6] Their small droplet size offers several advantages, including improved drug delivery, enhanced bioavailability, and optical transparency.[6]

Experimental Protocol: High-Shear Homogenization Method

This protocol describes the preparation of a model O/W nanoemulsion using a high-shear homogenization technique.

Materials:

-

This compound (Ceteareth-20)

-

Oil Phase (e.g., Caprylic/Capric Triglyceride - a common carrier oil)

-

Deionized Water

-

Active Pharmaceutical Ingredient (API) or lipophilic compound (optional)

-

Co-surfactant (e.g., Sorbitan Monostearate - optional, to improve stability)

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Analytical balance

-

Particle size analyzer (for measuring particle size, polydispersity index, and zeta potential)

Procedure:

-

Preparation of the Aqueous Phase:

-

Weigh the required amount of deionized water into a beaker.

-

Add the desired amount of this compound to the water.

-

Heat the mixture to 65-75°C on a heating magnetic stirrer and stir until the this compound is completely dissolved.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, weigh the required amount of the oil phase (e.g., caprylic/capric triglyceride).

-

If applicable, dissolve the lipophilic active ingredient in the oil phase.

-

If using a co-surfactant, add it to the oil phase.

-

Heat the oil phase to 65-75°C.

-

-

Formation of the Pre-emulsion:

-

While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

-

Continue stirring for 10-15 minutes to form a coarse pre-emulsion.

-

-

Homogenization:

-

Subject the pre-emulsion to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. The optimal speed and time will depend on the specific formulation and desired particle size.

-

-

Cooling and Characterization:

-

Allow the nanoemulsion to cool down to room temperature under gentle stirring.

-

Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

-

Data Presentation: Influence of this compound Concentration

The concentration of this compound is a critical parameter that influences the characteristics of the resulting nanoemulsion. The following table provides representative data on how varying the surfactant concentration can affect the particle size, PDI, and zeta potential of a model nanoemulsion.

| Formulation ID | Oil Phase (%) | This compound (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (4 weeks at 25°C) |

| F1 | 10 | 1 | 450.2 ± 25.1 | 0.45 ± 0.05 | -15.3 ± 2.1 | Phase separation observed |

| F2 | 10 | 2 | 210.5 ± 10.8 | 0.28 ± 0.03 | -20.1 ± 1.8 | Stable, slight creaming |

| F3 | 10 | 3 | 155.7 ± 8.2 | 0.19 ± 0.02 | -25.8 ± 2.5 | Stable, no phase separation |

| F4 | 10 | 4 | 140.3 ± 7.5 | 0.15 ± 0.01 | -28.4 ± 2.2 | Stable, no phase separation |

| F5 | 10 | 5 | 135.1 ± 6.9 | 0.13 ± 0.02 | -30.2 ± 1.9 | Stable, no phase separation |

Note: This is representative data to illustrate the expected trend. Actual results may vary depending on the specific oil phase, processing conditions, and other formulation components.

As the concentration of this compound increases, a decrease in particle size and PDI is generally observed, indicating the formation of smaller and more uniform droplets. The zeta potential may become more negative, contributing to the electrostatic stability of the dispersion. An optimal concentration of the surfactant is necessary to achieve long-term stability.

Visualization of Experimental Workflow and Stabilization Mechanism

Experimental Workflow Diagram

Caption: Experimental workflow for preparing an O/W nanoemulsion using high-shear homogenization.

Stabilization Mechanism Diagram

Caption: Steric stabilization of an oil droplet by this compound.

References

Application Notes and Protocols for Utilizing PEG 20 Cetostearyl Ether in Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of protein-based therapeutics is a critical determinant of their safety, efficacy, and shelf-life. Aggregation, unfolding, and surface adsorption are common degradation pathways that can compromise the quality of biopharmaceutical products. Non-ionic surfactants are frequently incorporated into protein formulations to mitigate these issues. While polysorbates (e.g., Polysorbate 20 and 80) are the most commonly used stabilizers, concerns over their degradation and the potential for particle formation have prompted research into alternative excipients.[1]

PEG 20 cetostearyl ether, also known as Cetomacrogol 1000 or Polyoxyl 20 Cetostearyl Ether, is a non-ionic surfactant with emulsifying and solubilizing properties.[2][3][4] It consists of a hydrophobic cetostearyl alcohol portion and a hydrophilic polyethylene glycol (PEG) chain of approximately 20 units.[4] While extensively used in topical and oral pharmaceutical formulations, its application in parenteral protein formulations is not well-documented and represents an area for exploratory research.[5][6][7] These notes provide an overview of the potential mechanisms of protein stabilization by this compound and detailed protocols for its evaluation.

Mechanism of Protein Stabilization

The stabilizing effect of non-ionic surfactants like this compound on proteins is thought to occur through two primary mechanisms:

-

Competitive Surface Adsorption: Proteins are prone to unfolding and aggregation at interfaces, such as the air-water and container-water interfaces.[8] Surfactants, being surface-active, preferentially adsorb to these interfaces, creating a protective layer that prevents proteins from interacting with these destabilizing surfaces.[8][9]

-

Direct Interaction with Protein Molecules: The hydrophobic cetostearyl moiety of this compound can interact with exposed hydrophobic patches on the protein surface. This interaction can shield these regions from the aqueous environment and prevent protein-protein interactions that lead to aggregation.[9][10] The hydrophilic PEG chain further enhances the solubility of the protein-surfactant complex.

dot

Caption: Proposed mechanism of protein stabilization by this compound.

Data on Protein Stabilization with Non-ionic Surfactants

While specific data for this compound in protein formulations is limited, the following tables summarize representative data for the effects of other non-ionic surfactants and PEG on protein stability. This information can serve as a benchmark for evaluating this compound.

Table 1: Effect of Surfactants on Thermal Stability of a Model Protein (e.g., IgG)

| Formulation | Surfactant Concentration (% w/v) | Onset of Aggregation (Tonset) (°C) | Melting Temperature (Tm) (°C) |

| Control (no surfactant) | 0 | 65.2 | 71.5 |

| Polysorbate 20 | 0.02 | 68.1 | 71.8 |

| Polysorbate 80 | 0.02 | 67.9 | 71.6 |

| This compound | To be determined | Expected Increase | Expected Minimal Change |

Note: Data is illustrative and based on typical results for polysorbates. Tonset is often more sensitive to the presence of surfactants than Tm.

Table 2: Impact of Surfactants on Particle Formation Under Mechanical Stress

| Formulation | Surfactant Concentration (% w/v) | Initial Particle Count (>2 µm) | Particle Count after Agitation (>2 µm) |

| Control (no surfactant) | 0 | 150 | >10,000 |

| Polysorbate 20 | 0.01 | 120 | 250 |

| Poloxamer 188 | 0.1 | 135 | 400 |

| This compound | To be determined | Expected Low | Expected Low |

Note: Particle counts are hypothetical and demonstrate the expected trend of surfactant-mediated protection against agitation-induced aggregation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a protein stabilizer.

dot

References

- 1. spectropol.pl [spectropol.pl]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polyoxyl 20 Cetostearyl Ether - CD Formulation [formulationbio.com]

- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

Application Notes and Protocols for PEG 20 Cetostearyl Ether in Solid Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of PEG 20 cetostearyl ether (also known as Polyoxyl 20 Cetostearyl Ether or Ceteareth-20) as a versatile pharmaceutical excipient in the formulation of solid dosage forms. This document details its role in enhancing solubility and dissolution of poorly soluble drugs, its application as a binder, and its impact on the mechanical properties of tablets. Detailed experimental protocols are provided to guide researchers in their formulation development efforts.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the polyethylene glycol (PEG) ether family.[1] It is synthesized by the ethoxylation of a blend of cetyl and stearyl alcohols, resulting in a molecule with both a lipophilic fatty alcohol portion and a hydrophilic polyethylene glycol chain.[1] This amphiphilic nature makes it an effective emulsifier, solubilizer, and wetting agent.[2][3][4] In the context of solid dosage forms, this compound can be utilized to improve the bioavailability of poorly water-soluble drugs (BCS Class II) by forming solid dispersions, and it can also function as a binder in granulation processes.[5][6]

Key Properties:

-

Appearance: White, waxy solid[1]

-

Solubility: Soluble in water and alcohol[1]

-

HLB Value: Approximately 15-17, indicating its suitability for oil-in-water emulsions and as a solubilizer[1]

-

Functionality: Solubilizing agent, emulsifier, wetting agent, binder[2][3][4][7]

Applications in Solid Dosage Forms

Solubility and Dissolution Enhancement of Poorly Soluble Drugs

A significant challenge in oral drug delivery is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their dissolution rate and, consequently, their bioavailability.[5][6] this compound can be employed to formulate solid dispersions, which are systems where the drug is dispersed in a hydrophilic carrier at a molecular level.[6][8] This technique can enhance the dissolution rate by:

-

Reducing drug particle size to a molecular level.[8]

-

Improving the wettability of the drug particles.[8]

-

Inhibiting drug crystallization upon dissolution.[8]

Logical Relationship for Solubility Enhancement

Caption: Workflow for improving bioavailability using this compound.

Binder in Wet Granulation

In the manufacturing of tablets, binders are crucial for ensuring the appropriate cohesion of powders to form granules with suitable flow and compression properties.[7][9] this compound can be utilized as a binder in wet granulation processes.[9] The granulation process involves adding a binder solution to a powder blend to form a wet mass, which is then dried and milled to produce granules.[10] The binding properties of this compound contribute to the formation of robust granules, which in turn leads to tablets with adequate hardness and low friability.[2]

Experimental Protocols

Preparation of a Solid Dispersion for a Poorly Soluble Drug

This protocol describes the solvent evaporation method for preparing a solid dispersion of a model BCS Class II drug using this compound.

Materials and Equipment:

-

Model BCS Class II Drug (e.g., Ibuprofen, Carbamazepine)

-

This compound

-

Ethanol (or other suitable solvent)

-

Rotary evaporator

-

Mortar and pestle

-

Sieves (e.g., 60 mesh)

-

Analytical balance

Protocol:

-

Accurately weigh the desired amounts of the model drug and this compound. A common starting point is a 1:5 drug-to-carrier ratio by weight.

-

Dissolve both the drug and this compound in a minimal amount of ethanol in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the inner surface of the flask.

-

Scrape the solid mass from the flask.

-

Further dry the solid mass in a vacuum oven at a temperature below the melting point of the drug and excipient to remove any residual solvent.

-

Pulverize the dried solid dispersion using a mortar and pestle.

-

Pass the resulting powder through a 60-mesh sieve to obtain a uniform particle size.

-

Store the prepared solid dispersion in a desiccator until further use.

Experimental Workflow for Solid Dispersion Preparation

Caption: Solvent evaporation method for solid dispersion.

Tablet Formulation by Wet Granulation

This protocol outlines the steps for preparing tablets using this compound as a binder via the wet granulation method.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound (as binder)

-

Lactose (as diluent)

-

Microcrystalline Cellulose (as disintegrant)

-

Magnesium Stearate (as lubricant)

-